molecular formula C14H26ClN3O9 B101748 Kasugamycin hydrochloride CAS No. 19408-46-9

Kasugamycin hydrochloride

Cat. No. B101748
CAS RN: 19408-46-9
M. Wt: 415.82 g/mol
InChI Key: ZDRBJJNXJOSCLR-NZXABURVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kasugamycin is an aminoglycoside antibiotic originally isolated from Streptomyces kasugaensis. It has been widely used in agriculture to combat microbial pathogens, particularly for the management of plant diseases such as rice blast. Unlike other aminoglycosides, kasugamycin exhibits limited activity against phytopathogenic microbes and certain strains of pseudomonads, and it has been considered to have low toxicity .

Synthesis Analysis

The biosynthetic pathway of kasugamycin has been a subject of interest. A recent study has shed light on the role of the enzyme KasQ in the biosynthesis of kasugamycin. KasQ is an epimerase that converts UDP-GlcNAc to UDP-ManNAc, which is a crucial initial step in the biosynthetic pathway. Contrary to previous beliefs, KasF and KasH, which were thought to be involved in the early stages of biosynthesis, are actually acetyltransferases that inactivate kasugamycin .

Molecular Structure Analysis

Kasugamycin is composed of three chemical moieties: D-chiro-inositol, kasugamine, and glycine imine. The molecular structure of kasugamycin allows it to bind to the ribosome and inhibit translation. It has been found to inhibit initiation complex formation on 30S ribosomes by preventing the binding of fMet-tRNA to 70S ribosomes, which is a primary site of its action . Additionally, kasugamycin has been discovered to be a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases, binding to the substrate-binding clefts in a similar mode as the substrate .

Chemical Reactions Analysis

Kasugamycin's interaction with ribosomes and its inhibition of protein synthesis is a key aspect of its chemical reactivity. It inhibits the formation of the 70S initiation complex, particularly when GTP is replaced by a non-hydrolyzable analog, indicating a specific mechanism of action distinct from other aminoglycosides . Furthermore, kasugamycin's inhibitory activity against GH18 chitinases involves an electrostatic interaction between its amino group and the carboxyl group of a conserved aspartate in the enzyme, which is crucial for its inhibitory activity .

Physical and Chemical Properties Analysis

Kasugamycin's physical and chemical properties have implications for its stability and efficacy. It has been reported to have photo-thermal instability, which limits its application. To address this, novel formulations using silica microcapsules crosslinked with pectin have been developed to enhance the thermal and light stability of kasugamycin. These microcapsules have shown to possess dual-responsive properties to pectinase and glutathione, which could potentially improve its antimicrobial efficacy by ensuring controlled release at the target site .

Future Directions

Despite being discovered more than 50 years ago, the biosynthetic pathway of Kasugamycin remains an unresolved puzzle . Future research could focus on mapping out the complete Kasugamycin biosynthetic pathway . Another study discovered that kasugamycin can specifically decrease mistranslation due to the indirect tRNA pathway . This suggests that pharmacologically reducing mistranslation may be a novel mechanism for targeting bacterial adaptation .

properties

IUPAC Name

2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O9.ClH/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRBJJNXJOSCLR-YZKQBBCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClN3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6980-18-3 (Parent)
Record name Kasugamycin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2040739
Record name Kasugamycin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

<1.3X10-4 mm Hg at 25 °C
Record name KASUGAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

In cell-free systems, kasugamycin inhibited protein synthesis in Pyricularia oryzae and Pseudomonas fluorescens markedly but much less so in rat liver preparation. The antibiotic was shown to interfere with aminoacyl-tRNA binding to the 30-S ribosomal subunit of Escherichia coli ... Kasugamycin is inhibitory to P. oryzae in acidic (pH = 5) but not in neutral media., ... Kasugamycin affects translational accuracy in vitro. The drug decreases the incorporation of histidine relative to alanine into the coat protein of phage MS2, the gene of which is devoid of histidine codons. The read-through of the MS2 coat cistron is suppressed by the antibiotic. ... The effects of kasugamycin take place at concentrations that do not inhibit coat protein biosynthesis. Kasugamycin-resistant mutants (ksgA) lacking dimethylation of two adjacent adenosines in 16 S ribosomal RNA, show an increased leakiness of nonsense and frameshift mutants (in the absence of antibiotic).
Record name KASUGAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Kasugamycin hydrochloride

CAS RN

19408-46-9, 6980-18-3
Record name Kasugamycin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kasugamycin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-chiro-Inositol, 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-chiro-Inositol, 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KASUGAMYCIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXA18D440T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name KASUGAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

203 °C (dec)
Record name KASUGAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kasugamycin hydrochloride
Reactant of Route 2
Kasugamycin hydrochloride
Reactant of Route 3
Kasugamycin hydrochloride
Reactant of Route 4
Kasugamycin hydrochloride
Reactant of Route 5
Kasugamycin hydrochloride
Reactant of Route 6
Kasugamycin hydrochloride

Citations

For This Compound
122
Citations
H Umezawa, Y Okami, T Hashimoto… - The Journal of …, 1965 - jstage.jst.go.jp
… the active fraction and its evaporation under vacuum yielded crystalline kasugamycin hydrochloride which was recrystallized from water-ethanol. As shown below, kasugamycin is …
Number of citations: 258 www.jstage.jst.go.jp
M Hamada, T Hashimoto, T Takahashi… - The Journal of …, 1965 - jstage.jst.go.jp
Vol. XVIII No. 2 THE JOURNAL OF ANTIBIOTICS, SER. A 105 ger inhibition against P:: eudomonas at pH 7.0 than at pH 5.0 or 6.0. The procedure of the testing method using …
Number of citations: 64 www.jstage.jst.go.jp
Y Fukagawa, T Sawa, T Takeuchi… - The Journal of …, 1968 - jstage.jst.go.jp
… Kasugamycin was degraded to D-inositol by the following procedure : Crystals (50 mg) of radioactive kasugamycin hydrochloride monohydrate was dissolved in 1 ml of 6 n H1C and …
Number of citations: 21 www.jstage.jst.go.jp
Y Fukagawa, T Sawa, I Homma, T Takeuchi… - The Journal of …, 1968 - jstage.jst.go.jp
… After standing overnight in an ice box, crystals of kasugamycin hydrochloride monohydrate were collected. Determination of 15N-atom percent excess in 15N-kasugamycin: To 50 ml of …
Number of citations: 16 www.jstage.jst.go.jp
Y Suhara, K Maeda, H Umezawa - The Journal of Antibiotics, Series …, 1965 - jstage.jst.go.jp
… Acid hydrolysis (15 ml of fa, HCl) of kasugamycin hydrochloride (1.5 g) in a sealed tube at 105 'C for 5 hours and the subse· quent evaporation (to 5 ml) followed by addition of ethanol (…
Number of citations: 20 www.jstage.jst.go.jp
T Ishiyama, I Hara, M Matsuoka, K Satō… - The Journal of …, 1965 - jstage.jst.go.jp
… 10N3 • HCl-H20), and this hydrochloride was used for the experiment and the concentration of kasugamycin in this paper is expressed by the weight of kasugamycin hydrochloride. …
Number of citations: 52 www.jstage.jst.go.jp
SH Cheng, CC Kwan, CC Lo - Journal of Food and Drug Analysis, 2011 - jfda-online.com
… The standard stock solution of blasticidin S BABS salt and kasugamycin hydrochloride hydrate (1000 μg/mL) were prepared by dissolving proper amounts of standard with deionized …
Number of citations: 7 www.jfda-online.com
C Sheu, SC Chen, CC Lo - Journal of Environmental Science and …, 2010 - Taylor & Francis
… Kasugamycin hydrochloride hydrate (purity 99.9 %) were kindly provided by Hokko … ESI-MS spectrum of kasugamycin hydrochloride hydrate (MW = 433.8, Fig. 1b) showed the base …
Number of citations: 18 www.tandfonline.com
Y Fukagawa, T Sawa, T Takeuchi… - The Journal of …, 1968 - jstage.jst.go.jp
… Ten mg of uC-kasugamycin hydrochloride monohydrate was dissolved in 2.0 ml of methanol containing 5.0% HC1 and the solution was heated at 100C for 4 hours in a sealed tube. …
Number of citations: 16 www.jstage.jst.go.jp
CC Lo, YM Hsiao - Journal of Agricultural and Food Chemistry, 1996 - ACS Publications
… little higher than the reported melting point of kasugamycin hydrochloride (202−204 C) under … standard kasugamycin hydrochloride hydrate was proposed as shown in Figure 1 (bottom). …
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.